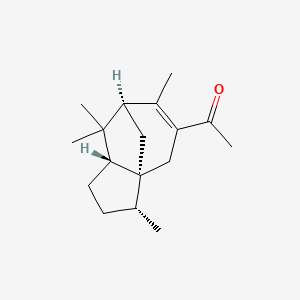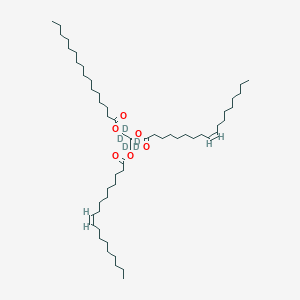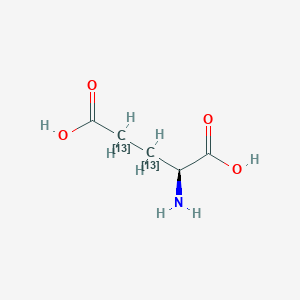
benzyl(triethyl)azanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triethyl)azanium;hydrobromide, also known as benzyltriethylammonium bromide, is a quaternary ammonium salt. It is commonly used as a phase-transfer catalyst in organic synthesis. This compound is characterized by its ability to facilitate reactions between ionic and organic compounds by transferring one of the reactants into the phase where the other reactant is present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)azanium;hydrobromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of benzyl chloride with triethylamine in the presence of a solvent such as acetone. The reaction is carried out under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of a single solvent like acetone is preferred due to its efficiency and recyclability. The reaction is conducted in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triethyl)azanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Phase-Transfer Catalysis: It is widely used to catalyze reactions between ionic and organic compounds by transferring reactants between different phases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
Benzyl(triethyl)azanium;hydrobromide has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl(triethyl)azanium;hydrobromide as a phase-transfer catalyst involves the transfer of ionic reactants from the aqueous phase to the organic phase. This transfer is facilitated by the quaternary ammonium ion, which forms an ion pair with the ionic reactant, allowing it to dissolve in the organic phase. This increases the reaction rate by bringing the reactants into closer proximity and enhancing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Tetraethylammonium Bromide: Contains four ethyl groups attached to the nitrogen atom.
Tetramethylammonium Bromide: Contains four methyl groups attached to the nitrogen atom.
Uniqueness
Benzyl(triethyl)azanium;hydrobromide is unique due to its specific combination of benzyl and triethyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst, facilitating reactions that other quaternary ammonium salts may not be able to catalyze as efficiently .
Eigenschaften
Molekularformel |
C13H23BrN+ |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
benzyl(triethyl)azanium;hydrobromide |
InChI |
InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
CHQVQXZFZHACQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)






